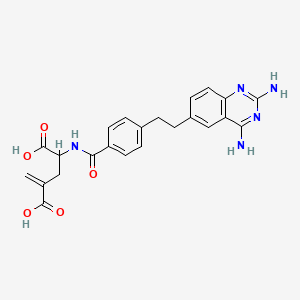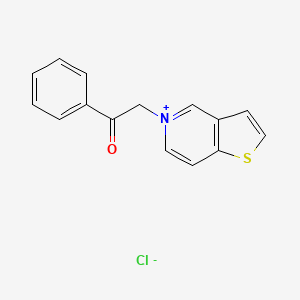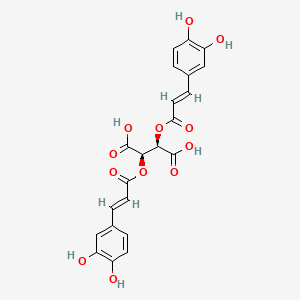
Chicoric acid
Overview
Description
Chicoric acid, also known as cichoric acid, is a hydroxycinnamic acid and an organic compound belonging to the phenylpropanoid class. It is a derivative of both caffeic acid and tartaric acid. This compound is found in a variety of plant species, including chicory (Cichorium intybus), purple coneflower (Echinacea purpurea), dandelion leaves, basil, lemon balm, and aquatic plants such as algae and seagrasses .
Mechanism of Action
Chicoric acid, also known as Cichoric Acid, is a hydroxycinnamic acid that occurs in a variety of plant species . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities .
Target of Action
This compound has been shown to target several cellular components and processes. It has been found to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase . It also targets the mitochondria, promoting their function and energy metabolism .
Mode of Action
This compound interacts with its targets in several ways. It promotes autophagic vesicle formation in neurons and up-regulates autophagic elongation phase-related gene expressions . It also inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .
Biochemical Pathways
This compound affects several biochemical pathways. It improves mitochondrial function and promotes energy metabolism . It also increases the expressions of PGC-1α, SIRT1, and enhances the phosphorylation of AMPK . Additionally, it has been found to activate the Nrf2 antioxidative defense system by up-regulation of downstream antioxidant enzyme expression .
Pharmacokinetics
It is known that this compound is soluble in ethanol, methanol, dioxane, acetone, and hot water; slightly soluble in ethyl acetate and ether; and insoluble in ligroin, benzene, and chloroform . This solubility profile may influence its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It promotes neuron survival against inflammation , improves cognitive impairment induced by oxidative stress , and prevents neuroinflammation and neurodegeneration in a mouse Parkinson’s disease model . It also balances cellular redox status, reverses mitochondrial dysfunction, decreases inflammation, and reduces neuron apoptosis caused by oxidative stress .
Action Environment
Environmental factors can influence the action of this compound. For instance, the production of this compound varies in different plants as well as in the same plant from different areas and different medicinal parts . Moreover, this compound has been found to help plants protect themselves from insects and infection from viruses, bacteria, fungi, and nematodes .
Biochemical Analysis
Biochemical Properties
Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . This compound also protects collagen from damage due to free radicals and inhibits the function of HIV-1 integrase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the AMP-activated kinase (AMPK) pathway . This compound has been shown to attenuate neuron damage in D-galactose-treated mice as revealed through histological examination in the hippocampus region of the mouse brain . It also reduces the levels of inflammatory mediators, such as TNF-α and IL-1β .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to activate the Nrf2 antioxidative defense system by up-regulating downstream antioxidant enzyme expression . The regulation mechanism of this compound may be associated with balancing cellular redox status, reversing mitochondrial dysfunction, decreasing inflammation, and neuron apoptosis caused by oxidative stress .
Temporal Effects in Laboratory Settings
This compound has been shown to have temporal effects in laboratory settings. A brief heat shock increased this compound 3 days after treatment compared to control plants . Cold treatment increased this compound 1 hour, 1 day, and 3 days after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, mice were induced by D-galactose and used to evaluate protective effects of this compound . The dosage was 100 mg kg −1 d −1 body weight in drinking water for 8 weeks .
Metabolic Pathways
This compound is involved in the shikimic acid-phenylpropanoid pathway . Understanding what factors regulate the distribution of this compound in plants may help regulate this compound accumulation by altering certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chicoric acid can be synthesized through the esterification of caffeic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For example, chicory roots are processed to extract this compound. The extraction process may involve the use of solvents such as ethanol or methanol, followed by purification steps including filtration, ion-exchange chromatography, and concentration .
Chemical Reactions Analysis
Types of Reactions: Chicoric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Ester or ether derivatives.
Scientific Research Applications
Chicoric acid has a wide range of scientific research applications, including:
Chemistry: Used as a marker for the distinction of Echinacea species and in the study of phenolic compounds.
Medicine: Exhibits antiviral, antioxidative, and anti-inflammatory activities. .
Comparison with Similar Compounds
Chicoric acid is similar to other phenolic compounds such as:
Caftaric Acid: A monocaffeoyltartaric acid found in grapes and other plants.
Chlorogenic Acid: A caffeic acid ester found in coffee and many fruits.
Rosmarinic Acid: A caffeic acid ester found in rosemary and other Lamiaceae plants
Uniqueness: this compound is unique due to its dual caffeic acid ester structure, which contributes to its potent antioxidative and anti-inflammatory properties. It is also a significant marker for distinguishing Echinacea species .
Properties
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-IABMMNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033332 | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70831-56-0, 6537-80-0 | |
| Record name | (-)-Chicoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chicoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHICORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


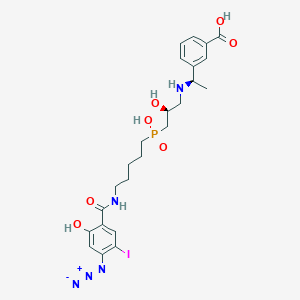
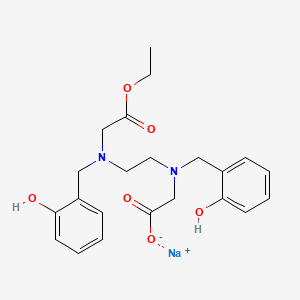
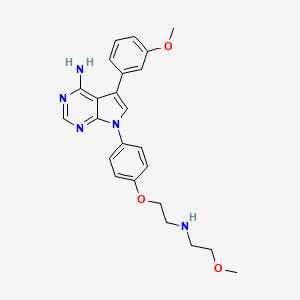
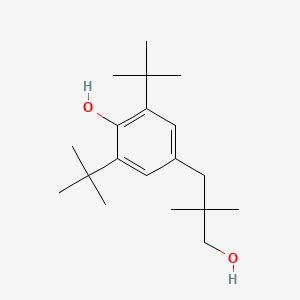
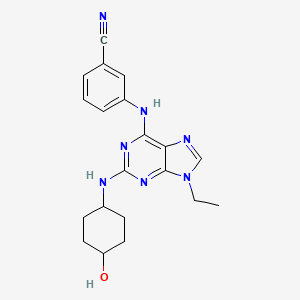
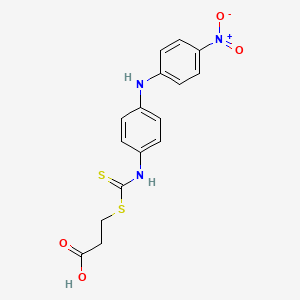
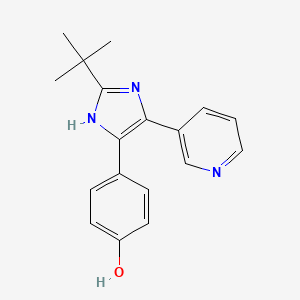
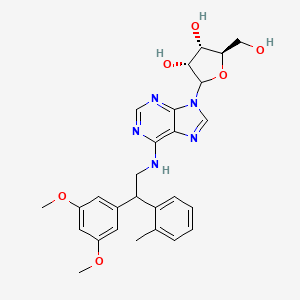
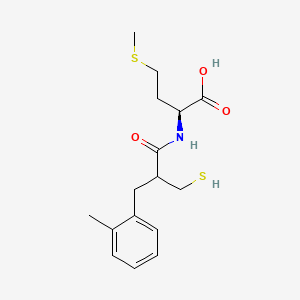
![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)


